molecular formula C16H11ClN2O2 B13993226 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one CAS No. 65696-83-5

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one

Cat. No.: B13993226
CAS No.: 65696-83-5
M. Wt: 298.72 g/mol
InChI Key: INLLOSOLPJOHQE-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone can be compared with other oxadiazole derivatives, such as:

The uniqueness of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

65696-83-5

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethanone

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-6-12(7-9-13)16-18-15(21-19-16)10-14(20)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

INLLOSOLPJOHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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